molecular formula C18H24N4O4 B3251626 tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate CAS No. 210303-93-8

tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate

Cat. No.: B3251626
CAS No.: 210303-93-8
M. Wt: 360.4 g/mol
InChI Key: JIWXBZSTTYGAJT-UHFFFAOYSA-N
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Description

tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate is a synthetic organic compound featuring a quinoline core substituted with a nitro group at position 3 and a butylamine side chain modified by a tert-butyl carbamate moiety. Its molecular formula is C₁₈H₂₄N₄O₄, with a molecular weight of 360.41 g/mol. The compound is typically synthesized via nucleophilic substitution or coupling reactions between 3-nitroquinolin-4-amine and tert-butyl (4-aminobutyl)carbamate intermediates .

This molecule has garnered interest in medicinal chemistry due to its structural resemblance to kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

tert-butyl N-[4-[(3-nitroquinolin-4-yl)amino]butyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-18(2,3)26-17(23)20-11-7-6-10-19-16-13-8-4-5-9-14(13)21-12-15(16)22(24)25/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWXBZSTTYGAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl N-(4-aminobutyl)carbamate with 3-nitroquinoline under specific conditions . The reaction is monitored by thin layer chromatography, and the final product is obtained by washing the reaction mixture with water, drying over magnesium sulfate, and concentrating under vacuum . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research has demonstrated that tert-butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate exhibits significant antimalarial properties, particularly against Plasmodium species. The mechanism of action may involve:

  • Inhibition of Enzymes : The compound can inhibit key enzymes necessary for the survival and replication of the malaria parasite.
  • Binding Affinity Studies : Interaction studies have shown that this compound binds effectively to specific targets within Plasmodium, enhancing its therapeutic potential.

Applications in Medicinal Chemistry

The compound has several notable applications in scientific research:

  • Antimalarial Drug Development : Its efficacy against malaria makes it a candidate for further pharmacological exploration and potential drug development.
  • Biological Studies : Investigations into its interactions with biological targets provide insights into its mechanism of action and therapeutic applications.
  • Chemical Research : It serves as a building block for synthesizing other therapeutic agents, particularly those targeting similar pathways.

Case Studies

  • Antimalarial Efficacy :
    • A study demonstrated that this compound showed high efficacy against various Plasmodium strains, highlighting its potential as a lead compound in antimalarial drug development.
  • Mechanistic Studies :
    • Research utilizing binding affinity assays indicated that this compound interacts with specific enzymes involved in the metabolic pathways of Plasmodium, providing insights into its mode of action.

Mechanism of Action

The mechanism of action of tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate involves its interaction with specific molecular targets. The nitroquinoline moiety is known to interact with biological molecules, potentially inhibiting enzymes or interfering with DNA processes . The exact pathways and targets are still under investigation, but the compound’s structure suggests it could have multiple modes of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate is compared below with three related compounds:

4-((3-Nitroquinolin-4-yl)amino)butan-1-amine

  • Structural Difference : Lacks the tert-butyl carbamate group.
  • Physicochemical Properties :
    • Lower molecular weight (278.30 g/mol ) due to absence of the carbamate moiety.
    • Higher aqueous solubility (∼15 mg/mL) compared to the carbamate derivative (∼2 mg/mL) due to reduced hydrophobicity.
  • Biological Activity : Exhibits potent in vitro cytotoxicity (IC₅₀ = 1.2 µM against HeLa cells) but poor metabolic stability in liver microsomes (<10% remaining after 1 hour) .

tert-Butyl (4-((Quinolin-4-yl)amino)butyl)carbamate

  • Structural Difference : Lacks the nitro group at position 3.
  • Physicochemical Properties :
    • Lower melting point (98–100°C vs. 145–147°C for the nitro derivative).
    • Enhanced lipophilicity (logP = 2.8 vs. 1.9 for the nitro analog).
  • Biological Activity : Shows weak inhibition of EGFR kinase (IC₅₀ > 10 µM), highlighting the critical role of the nitro group in target binding .

3-Nitroquinoline-4-carboxylic acid

  • Structural Difference: Features a carboxylic acid substituent instead of the aminobutyl-carbamate chain.
  • Physicochemical Properties :
    • Higher solubility in polar solvents (e.g., DMSO: >50 mg/mL).
    • Acidic nature (pKa ≈ 3.5) limits cellular uptake at physiological pH.
  • Biological Activity : Demonstrates antimicrobial activity against S. aureus (MIC = 8 µg/mL) but negligible anticancer effects .

Comparative Data Table

Property This compound 4-((3-Nitroquinolin-4-yl)amino)butan-1-amine tert-Butyl (4-((quinolin-4-yl)amino)butyl)carbamate 3-Nitroquinoline-4-carboxylic acid
Molecular Weight (g/mol) 360.41 278.30 317.41 218.18
Solubility in Water (mg/mL) 2 15 3 30
Melting Point (°C) 145–147 112–114 98–100 210–212
logP 1.9 0.8 2.8 1.2
IC₅₀ (HeLa cells, µM) 0.8 1.2 >10 >50

Key Research Findings

The tert-butyl carbamate group in this compound enhances plasma stability by 80% compared to its free amine counterpart, making it more suitable for in vivo studies .

The nitro group at position 3 is critical for selective inhibition of ABL1 kinase (IC₅₀ = 0.5 µM), a target in chronic myeloid leukemia .

Analogues lacking the nitro group or carbamate moiety show reduced binding affinity to ATP pockets in kinase assays, as confirmed by X-ray crystallography .

Biological Activity

tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structure that includes a tert-butyl group, an amino group, and a nitro-substituted quinoline moiety, which contribute to its interaction with various biological targets.

  • Molecular Formula : C18H26N4O2
  • Molecular Weight : Approximately 304.34 g/mol
  • CAS Number : 210303-93-8

Synthesis Methods

The synthesis of this compound typically involves several steps, including the reaction of tert-butyl N-(4-aminobutyl)carbamate with 3-nitroquinoline under specific conditions. A common method includes using triethylamine as a base in dichloromethane, facilitating the formation of the target compound with high yields.

Antimalarial Properties

Research indicates that this compound exhibits significant antimalarial activity against Plasmodium species, which are responsible for malaria. The mechanism of action is believed to involve the inhibition of key enzymes or pathways critical for the parasite's survival and replication. This compound's structural features suggest potential interactions with other biological targets, making it a candidate for further pharmacological studies .

Other Biological Activities

In addition to its antimalarial properties, this compound has been investigated for its potential antimicrobial and anticancer activities. It is thought to interact with various molecular targets within cells, potentially leading to enzyme inhibition or interference with DNA processes .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitroquinoline moiety plays a crucial role in interacting with biological molecules, which may inhibit enzymatic functions or disrupt cellular processes essential for pathogen survival .

Comparative Analysis of Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureSimilarity Score
tert-Butyl (4-aminoquinolin-4-yl)carbamateLacks nitro substitution0.95
tert-Butyl (2-aminoquinoline)carbamateDifferent amino group position0.92
tert-Butyl ((1S,3R)-3-amino-cyclohexane)-carbamateCyclohexane structure0.98

These comparisons illustrate that while there are structurally similar compounds, the specific combination of functional groups in this compound contributes to its distinct biological activities and potential applications in medicinal chemistry .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimalarial Efficacy : A study demonstrated that this compound showed potent activity against Plasmodium falciparum, indicating its potential as a therapeutic agent for malaria treatment.
  • Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific enzymes involved in cellular processes, revealing promising results that warrant further exploration .
  • Cytotoxicity Studies : Research assessing the cytotoxic effects of this compound on cancer cell lines indicated potential applications in oncology, suggesting that it may induce apoptosis in certain cancer types .

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate?

Methodological Answer: The synthesis typically involves coupling 3-nitroquinolin-4-amine with a butyl linker followed by carbamate protection. A common approach is:

Amine Alkylation : React 3-nitroquinolin-4-amine with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate 4-((4-bromobutyl)amino)-3-nitroquinoline.

Carbamate Formation : Treat the intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Monitor reaction progress via thin-layer chromatography (TLC) .

Purification : Isolate the product using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or NMR.

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Key characterization techniques include:

  • ¹H/¹³C NMR : Identify protons and carbons in the quinoline, butyl linker, and tert-butyl carbamate groups. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H NMR) and ~28 ppm (¹³C NMR) .
  • IR Spectroscopy : Confirm carbamate C=O stretching at ~1700 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer: Optimization strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DCM or THF) to enhance nucleophilic reactivity. Avoid protic solvents that may hydrolyze the carbamate .
  • Temperature Control : Conduct reactions at 0–25°C to minimize side reactions (e.g., over-alkylation).
  • Catalyst Screening : Evaluate bases like DMAP or DBU for improved carbamate formation efficiency .
  • Stoichiometry Adjustments : Use a 1.2–1.5 molar excess of tert-butyl chloroformate to ensure complete conversion .

Q. What strategies are effective in resolving contradictory data regarding the compound's stability under acidic conditions?

Methodological Answer: Contradictory stability reports may arise from varying experimental setups. To resolve these:

Controlled Degradation Studies :

  • Expose the compound to HCl (0.1–6 M) at 25–60°C. Monitor degradation via HPLC at intervals (0, 6, 24, 48 hrs).
  • Identify degradation products (e.g., free amine via LC-MS) to infer hydrolysis mechanisms .

Buffer Systems : Test stability in phosphate (pH 2–7) and acetate (pH 4–5) buffers to assess pH-dependent degradation .

Computational Modeling : Use DFT calculations to predict protonation sites and hydrolysis pathways .

Q. How can researchers evaluate the compound's potential bioactivity against kinase targets?

Methodological Answer:

Enzyme Inhibition Assays :

  • Screen against recombinant kinases (e.g., EGFR, Src) using ADP-Glo™ or fluorescence-based assays.
  • Determine IC₅₀ values with dose-response curves (1 nM–100 µM) .

Cellular Assays :

  • Test antiproliferative activity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
  • Compare results with positive controls (e.g., imatinib for tyrosine kinases) .

Molecular Docking : Simulate binding modes to kinase ATP pockets using AutoDock Vina. Prioritize targets with docking scores ≤-8 kcal/mol .

Q. What analytical methods are recommended for detecting trace impurities in bulk samples?

Methodological Answer:

  • HPLC-PDA/MS : Use a C18 column (3.5 µm, 150 mm) with a water/acetonitrile gradient (0.1% formic acid). Detect impurities at 254 nm and confirm structures via MS/MS .
  • NMR Spectroscopy : Employ ¹H-¹³C HSQC to identify low-abundance species (e.g., unreacted intermediates) .
  • Elemental Analysis : Verify purity (>98%) by comparing experimental vs. theoretical C/H/N/O percentages .

Q. Experimental Design & Data Contradiction Analysis

Q. How should researchers design experiments to address discrepancies in reported solubility profiles?

Methodological Answer:

Solvent Screening : Test solubility in DMSO, DMF, ethanol, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy.

Temperature Dependence : Measure solubility at 4°C, 25°C, and 37°C to assess thermodynamic parameters .

Co-solvent Systems : Evaluate PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

Q. What experimental controls are critical when studying the compound's reactivity in cross-coupling reactions?

Methodological Answer:

  • Negative Controls : Run reactions without catalysts (e.g., Pd(PPh₃)₄) to confirm metal-dependent pathways.
  • Isotope Labeling : Use deuterated solvents (e.g., DMSO-d₆) to track proton exchange in NMR studies .
  • By-Product Analysis : Characterize side products (e.g., homocoupling adducts) via GC-MS to refine reaction conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate
Reactant of Route 2
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tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate

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